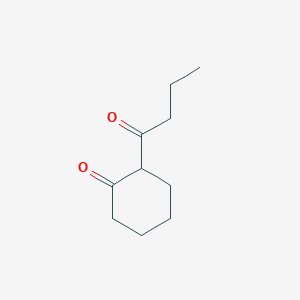

2-Butanoylcyclohexan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-butanoylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8H,2-7H2,1H3 |

InChI Key |

XETGXVFFSABOGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butanoylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Butanoylcyclohexan-1-one. While experimental data for this specific molecule is limited in current scientific literature, this document compiles available computed data and outlines a robust, generalized experimental protocol for its synthesis based on well-established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development who are interested in 2-acylcyclohexanones and their potential applications.

Introduction

This compound is a dicarbonyl compound belonging to the class of 2-acylcyclohexanones. This class of molecules holds significant interest in synthetic organic chemistry as versatile intermediates for the construction of more complex molecular architectures. Their potential applications can span from building blocks for natural product synthesis to scaffolds in medicinal chemistry. This guide aims to provide a detailed understanding of the core characteristics of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a cyclohexanone ring substituted at the 2-position with a butanoyl group.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₆O₂[1]

-

Canonical SMILES: CCCC(=O)C1CCCCC1=O[1]

-

InChI Key: XETGXVFFSABOGK-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.23 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 168.115029749 g/mol | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

Note: The data presented in this table is computationally derived and may differ from experimental values.

Synthesis of this compound

A highly effective and widely used method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation . This reaction involves the acylation of an enamine derived from a ketone, in this case, cyclohexanone.

Theoretical Synthetic Pathway

The synthesis of this compound can be conceptually broken down into three main steps:

-

Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form a nucleophilic enamine intermediate.

-

Acylation: The enamine then reacts with an acylating agent, butanoyl chloride, via nucleophilic acyl substitution.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final product, this compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Stork enamine acylation.

Materials:

-

Cyclohexanone

-

Pyrrolidine (or other suitable secondary amine)

-

Butanoyl chloride

-

Triethylamine

-

Anhydrous benzene or toluene

-

Anhydrous diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Formation of the Enamine:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous benzene or toluene.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Acylation of the Enamine:

-

Dissolve the crude enamine in an anhydrous, non-polar solvent such as diethyl ether or benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution to act as a proton scavenger.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add butanoyl chloride (1.0 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

-

Hydrolysis and Work-up:

-

To the reaction mixture, add a dilute aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the iminium salt.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization (Theoretical)

Although experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the protons of the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl in the butanoyl chain (a triplet), and a complex set of multiplets for the protons on the cyclohexanone ring.

-

¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals would include two carbonyl carbons (one for the ketone and one for the butanoyl group) and eight aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (typically between 1680-1720 cm⁻¹) corresponding to the two C=O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would likely involve cleavage at the acyl group and within the cyclohexanone ring.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the 2-acylcyclohexanone scaffold is a known pharmacophore in various biologically active compounds. For instance, derivatives of cyclohexane-1,3-dione, which are structurally related, have been investigated for their herbicidal and potential anti-diabetic properties. The dicarbonyl functionality in this compound provides a handle for further chemical modifications, making it a potentially valuable starting material for the synthesis of novel compounds with therapeutic potential.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a molecule with potential as a synthetic intermediate. While comprehensive experimental data is currently lacking in the public domain, this guide provides a solid theoretical foundation for its properties and a reliable, generalized protocol for its synthesis via the Stork enamine acylation. Further research is warranted to fully characterize this compound and explore its potential applications in various fields, including drug discovery and materials science. Researchers are encouraged to use the provided protocol as a starting point for their investigations and to contribute to the body of knowledge on this and related compounds.

References

2-Butanoylcyclohexan-1-one IUPAC name and synonyms

A Technical Guide to 2-Butanoylcyclohexan-1-one

Introduction

This compound, a β-diketone, is a molecule of interest in organic synthesis and potentially in the development of bioactive compounds. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The compound with the chemical structure of a butanoyl group attached to the second carbon of a cyclohexan-1-one ring is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | PubChem |

| Molecular Weight | 168.23 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 168.115029749 Da | PubChem[1] |

| Monoisotopic Mass | 168.115029749 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Experimental Protocols

Synthesis of this compound via Stork Enamine Acylation

A reliable method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation.[2] This multi-step process involves the formation of an enamine from cyclohexanone, followed by acylation with an acyl halide, and subsequent hydrolysis to yield the desired β-diketone.[2][3][4][5][6]

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone and a slight excess of a secondary amine (e.g., pyrrolidine, morpholine) in a suitable solvent such as toluene or benzene.

-

Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water is collected, the reaction is considered complete.

-

Remove the solvent and excess amine under reduced pressure to yield the crude enamine.

Step 2: Acylation of the Enamine

-

Dissolve the crude enamine in an aprotic solvent like dioxane or THF.

-

Cool the solution in an ice bath.

-

Add butyryl chloride dropwise to the cooled enamine solution with stirring. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete acylation.

Step 3: Hydrolysis of the Iminium Salt

-

To the reaction mixture from Step 2, add an aqueous acid solution (e.g., dilute HCl) to hydrolyze the intermediate iminium salt.

-

Stir the mixture vigorously until the hydrolysis is complete, which can be monitored by TLC.

-

Perform a work-up by extracting the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the butanoyl chain. The proton at the C2 position will be a multiplet. The methylene and methyl protons of the butanoyl group will appear as multiplets and a triplet, respectively, in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one from the cyclohexanone ring and one from the butanoyl group), the carbons of the cyclohexane ring, and the carbons of the butanoyl chain.

Mass Spectrometry (MS)

-

The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Common fragmentation patterns for ketones include α-cleavage, leading to the loss of alkyl radicals from the butanoyl chain. A prominent fragment would be the acylium ion [CH₃CH₂CH₂CO]⁺.[7]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, it belongs to the class of 2-acylcyclohexane-1,3-diones, which are known to exhibit herbicidal activity.

Mechanism of Action: HPPD Inhibition

Many 2-acylcyclohexanedione derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants.[8][10]

The inhibition of HPPD leads to a cascade of effects:

-

Blockage of Plastoquinone Synthesis: HPPD is essential for the synthesis of homogentisic acid, a precursor to plastoquinone.[11] Plastoquinone is a vital component of the photosynthetic electron transport chain.[11]

-

Inhibition of Carotenoid Biosynthesis: Plastoquinone is also a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the formation of carotenoids.

-

Photooxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the plant tissues.[12]

-

Inhibition of Tocopherol (Vitamin E) Synthesis: Homogentisic acid is also a precursor for tocopherols, which act as antioxidants. The lack of tocopherols contributes to oxidative stress within the plant cells.[12]

Ultimately, the disruption of photosynthesis and the accumulation of oxidative damage lead to the death of the susceptible plant.

References

- 1. This compound | C10H16O2 | CID 12502751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Pl… [ouci.dntb.gov.ua]

- 10. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butanoylcyclohexan-1-one (CAS Number: 16493-10-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the biological activity of 2-butanoylcyclohexan-1-one is publicly available. The information presented herein regarding its potential biological effects is extrapolated from studies on structurally related compounds, particularly within the cyclohexanedione class of molecules.

Core Compound Properties

This compound, also known as 2-butyrylcyclohexanone, is a dicarbonyl compound with the molecular formula C10H16O2.[1] Its core structure consists of a cyclohexane ring substituted with a butanoyl group at the second position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computationally predicted and provide a baseline for its expected behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 168.23 g/mol | PubChem[1] |

| Molecular Formula | C10H16O2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16493-10-0 | N/A |

| Canonical SMILES | CCCC(=O)C1CCCCC1=O | PubChem[1] |

| InChI Key | XETGXVFFSABOGK-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 168.115029749 g/mol | PubChem[1] |

| Monoisotopic Mass | 168.115029749 g/mol | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 184 | PubChem[1] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Enamine Acylation

This method involves the reaction of a cyclohexanone-derived enamine with an acyl halide.

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Toluene, anhydrous

-

Butyryl chloride

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate, anhydrous

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of butyryl chloride (1.1 eq) in anhydrous toluene dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolysis: Add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Workup: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological effects of this compound are lacking. However, its structural similarity to known benzoylcyclohexanedione herbicides suggests a potential mode of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2]

Hypothesized Herbicidal Activity

HPPD is a key enzyme in the metabolic pathway of tyrosine, which leads to the formation of plastoquinone and tocopherol in plants. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Inhibition of HPPD disrupts this pathway, leading to the accumulation of phytotoxic intermediates and ultimately causing bleaching of the plant tissues and growth inhibition.

Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism of action, based on the known activity of related compounds, is the inhibition of the HPPD enzyme. This would disrupt the synthesis of essential downstream molecules.

Caption: Proposed inhibition of HPPD by this compound.

Potential for Antimicrobial and Anti-inflammatory Activity

While the primary hypothesis points towards herbicidal activity, other cyclohexanedione derivatives have been reported to possess antimicrobial and anti-inflammatory properties. Further screening of this compound against various bacterial and fungal strains, as well as in cellular models of inflammation, would be necessary to explore these potential activities.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following experimental protocols are suggested.

HPPD Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HPPD.

Methodology:

-

Enzyme Source: Recombinant HPPD from Arabidopsis thaliana expressed in and purified from E. coli.

-

Assay Principle: The assay measures the decrease in the concentration of the substrate, 4-hydroxyphenylpyruvic acid (HPPA), spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), ascorbic acid, and purified HPPD enzyme.

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the substrate, HPPA.

-

Monitor the decrease in absorbance at 310 nm over time.

-

Calculate the initial reaction rates and determine the IC50 value for this compound.

-

Whole-Plant Herbicidal Activity Assay

Objective: To assess the in vivo herbicidal efficacy of this compound.

Methodology:

-

Plant Species: Use a panel of representative monocotyledonous and dicotyledonous weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti).

-

Treatment: Apply this compound as a post-emergence spray at various application rates. Include a vehicle control (formulation blank) and a positive control (commercial HPPD-inhibiting herbicide).

-

Evaluation: Assess the plants for visual signs of injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment.

-

Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each species.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.

Caption: Logical workflow for compound evaluation.

Conclusion

This compound (CAS 16493-10-0) is a readily synthesizable molecule with potential for biological activity, particularly as a herbicide. Based on its structural similarity to known HPPD inhibitors, this is the most promising avenue for further investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to confirm its hypothesized mechanism of action and to explore its potential in other therapeutic or agrochemical applications.

References

Tautomerism in 2-Butanoylcyclohexan-1-one: A Technical Guide

Abstract: This document provides an in-depth analysis of the keto-enol tautomerism exhibited by 2-butanoylcyclohexan-1-one, a representative β-dicarbonyl compound. It explores the structural characteristics of the tautomers, the factors governing the equilibrium, and the mechanistic pathways of their interconversion. This guide summarizes key quantitative data for analogous compounds, details relevant experimental protocols for characterization, and presents critical concepts through structured diagrams, offering valuable insights for researchers in organic chemistry and drug development.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond.[1][3] While for simple monocarbonyl compounds the keto form is overwhelmingly more stable and favored at equilibrium, the situation is significantly different for β-dicarbonyl compounds, such as this compound.[1][4]

The presence of a second carbonyl group at the β-position creates a unique electronic environment that stabilizes the enol tautomer. This stabilization arises from two primary factors:

-

Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[5]

Tautomeric Forms of this compound

This compound (also known as 2-butyrylcyclohexanone) can exist in three principal tautomeric forms: one diketo form and two distinct enol forms. The equilibrium between these forms is dynamic.

-

Diketo Tautomer: This is the form with two distinct ketone functionalities.

-

Enol Tautomers: Enolization can occur by removing a proton from the central α-carbon, which is acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This leads to two possible enol structures, differing in the position of the endocyclic or exocyclic double bond. The enol with the more substituted, endocyclic double bond (2-butanoyl-1-hydroxycyclohex-1-ene) is generally the more stable of the two enol forms.[3][6]

The diagram below illustrates the equilibrium between the diketo form and the major, more stable enol tautomer, which is stabilized by intramolecular hydrogen bonding.

Caption: Keto-enol equilibrium in this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental conditions, most notably the solvent.

-

Solvent Polarity: The solvent plays a critical role in determining the ratio of keto to enol tautomers at equilibrium.

-

Polar Solvents (e.g., water, methanol) tend to favor the more polar diketo tautomer. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it.[7]

-

Non-polar Aprotic Solvents (e.g., dioxane, carbon tetrachloride, chloroform) favor the enol tautomer.[8][9] In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol form is maximized, as there is no competition from solvent molecules.[2]

-

Quantitative Analysis of Tautomeric Equilibrium

While specific thermodynamic data for this compound is not extensively published, data from the closely related compound 2-acetylcyclohexanone provides a strong illustrative model for the system's behavior.

| Compound | Solvent | Tautomer | Percentage at Equilibrium (25 °C) | Reference |

| 2-Acetylcyclohexanone | Water (Aqueous Solution) | Enol | > 40% | [8][9] |

| 2-Acetylcyclohexanone | Dioxane (Aprotic) | Enol | Almost completely enolized (~100%) | [8][9] |

| 2-Acetylcyclohexanone | Alkaline Medium (aq.) | Enolate Ion | The only existing species (pKₐ = 9.85) | [8][9] |

Mechanism of Tautomerization

The interconversion between keto and enol forms is a relatively slow process that can be catalyzed by either acid or base.[2][10]

Base-Catalyzed Tautomerization

Under basic conditions, the process involves the formation of a resonance-stabilized intermediate known as an enolate ion .

-

A base removes the acidic α-proton located between the two carbonyl groups.

-

This creates a nucleophilic enolate ion, which is stabilized by delocalization of the negative charge onto both oxygen atoms.

-

Protonation of the enolate on one of the oxygen atoms yields the enol form.

Caption: Pathway for base-catalyzed keto-enol tautomerization.

Acid-Catalyzed Tautomerization

In the presence of an acid, the mechanism involves the protonation of a carbonyl oxygen, which enhances the acidity of the α-proton.

-

The carbonyl oxygen of one of the ketone groups is protonated by an acid catalyst (e.g., H₃O⁺).

-

This protonation makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons.

-

A weak base (e.g., H₂O) removes the α-proton, leading to the formation of the C=C double bond of the enol.

Caption: Pathway for acid-catalyzed keto-enol tautomerization.

Experimental Protocols for Characterization

Several spectroscopic techniques are employed to study and quantify keto-enol tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and direct method for quantifying the ratio of tautomers in solution. The keto and enol forms have distinct proton signals that can be integrated.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in different deuterated solvents (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar aprotic, and D₂O for polar protic).

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C). Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all signals.

-

Spectral Analysis:

-

Identify the characteristic signal for the enolic hydroxyl proton (-OH), which typically appears as a broad singlet between δ 10-16 ppm due to the strong intramolecular hydrogen bond.

-

Identify the signal for the α-proton in the diketo form, which will have a different chemical shift and multiplicity compared to any protons at the α-position in the enol form.

-

-

Quantification: Calculate the molar ratio of the enol to keto forms by comparing the integration values of their unique, well-resolved signals. The percentage of enol can be calculated as: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

Caption: Experimental workflow for NMR-based tautomer analysis.

Other Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The keto and enol forms exhibit distinct absorption bands. The diketo form shows two C=O stretching frequencies (typically ~1700-1740 cm⁻¹). The enol form shows a C=O stretch at a lower frequency due to conjugation (~1650 cm⁻¹) and a broad O-H stretching band.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol tautomer results in a π → π* electronic transition at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated diketo form.[11][12] The intensity of the absorption band corresponding to the enol can be used to determine its concentration.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Keto-enol tautomerism of cyclic beta-diketones

An In-depth Technical Guide on the Keto-Enol Tautomerism of Cyclic Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications in drug design, synthesis, and biological activity. In cyclic beta-diketones, the equilibrium between the keto and enol forms is a dynamic process influenced by a multitude of factors including solvent, temperature, and substituent effects. Understanding and quantifying this equilibrium is crucial for predicting molecular properties, reactivity, and interaction with biological targets. This technical guide provides a comprehensive overview of the keto-enol tautomerism of cyclic beta-diketones, with a focus on quantitative analysis, experimental methodologies, and the underlying influential factors.

Introduction

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism is a classic example of this phenomenon, involving the migration of a proton and the shifting of bonding electrons.[1] The equilibrium between the diketo form and the enol form in cyclic beta-diketones is particularly fascinating due to the unique structural constraints imposed by the ring system.

The position of this equilibrium can dramatically affect a molecule's physicochemical properties, such as its acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. These properties are critical in drug development, as they influence a drug's solubility, membrane permeability, and binding affinity to its target.

Quantitative Analysis of Tautomeric Equilibria

The equilibrium between the keto and enol tautomers can be quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The tautomeric equilibrium of cyclic beta-diketones is highly sensitive to the solvent environment.[2] Generally, the enol form is favored in non-polar solvents, while the keto form is more stable in polar solvents.[3] This is often attributed to the intramolecular hydrogen bonding in the enol form, which is more stable in the absence of competing hydrogen bonding interactions with polar solvent molecules.[4]

Table 1: Keto-Enol Equilibrium Data for Cyclic Beta-Diketones

| Compound | Solvent | % Enol | % Keto | Keq | Reference |

| Dimedone | Chloroform (CDCl3) | 33.3 | 66.7 | 0.5 | [5] |

| Dimethyl Sulfoxide (DMSO-d6) | >95 | <5 | >19 | [2] | |

| Water (D2O) | <2 | >98 | <0.02 | [4] | |

| 1,3-Cyclohexanedione | Chloroform (CDCl3) | ~50 | ~50 | ~1.0 | [6] |

| Methanol (CD3OD) | Predominantly Keto | - | - | [3] |

Factors Influencing the Keto-Enol Equilibrium

Several factors can influence the position of the keto-enol equilibrium in cyclic beta-diketones:

-

Solvent Polarity: As demonstrated in Table 1, solvent polarity plays a crucial role.[2] Polar, protic solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the diketone.[3] Non-polar solvents do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[4]

-

Temperature: Changes in temperature can affect the equilibrium position. The thermodynamic parameters of the tautomerization (ΔH and ΔS) can be determined by studying the equilibrium at different temperatures.[6][7]

-

Substitution: The presence of substituents on the ring can influence the equilibrium through steric and electronic effects. Electron-withdrawing groups generally favor the enol form.[8]

-

Intramolecular Hydrogen Bonding: The ability of the enol form to form a stable six-membered ring via intramolecular hydrogen bonding is a major driving force for enolization.[9] For cyclic beta-diketones like dimedone, this intramolecular hydrogen bonding is not possible in the same way as in acyclic beta-diketones, but a strong intermolecular hydrogen bonding network can exist in the crystalline state.[5]

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Experimental Protocols

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful and widely used technique.

1H NMR Spectroscopy

Principle: The keto and enol tautomers have distinct proton environments that are observable in the 1H NMR spectrum. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of separate signals for each form.[10] The relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer.[8]

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the cyclic beta-diketone.

-

Dissolve the compound in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[11] The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg).

-

-

NMR Acquisition:

-

Acquire a 1H NMR spectrum of the sample at a controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A delay of 5 times the longest T1 is recommended.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the keto and enol forms. For example, in dimedone, the keto form shows a signal for the C4/C6 methylene protons, while the enol form shows a vinyl proton signal.[12]

-

Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).

-

Normalize the integrals by the number of protons they represent (Nketo and Nenol).

-

Calculate the mole fraction of each tautomer:

-

Mole Fraction (Keto) = (Iketo / Nketo) / [(Iketo / Nketo) + (Ienol / Nenol)]

-

Mole Fraction (Enol) = (Ienol / Nenol) / [(Iketo / Nketo) + (Ienol / Nenol)]

-

-

Calculate the equilibrium constant (Keq) and the percentage of each tautomer.

-

13C NMR Spectroscopy

Principle: Similar to 1H NMR, the carbon atoms in the keto and enol forms have different chemical shifts.[13] 13C NMR can be used as a complementary technique to confirm the assignments made from the 1H NMR spectrum.

Detailed Methodology:

-

Sample Preparation: As described for 1H NMR, though a higher concentration may be required due to the lower natural abundance of 13C.

-

NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

-

Data Analysis: Identify the carbonyl carbon signals for the keto form and the olefinic and oxygen-bearing carbon signals for the enol form. Quantitative analysis using 13C NMR is less common for tautomeric equilibria due to longer relaxation times and potential NOE effects, but it provides valuable structural confirmation.[13]

UV-Vis Spectroscopy

Principle: The keto and enol forms have different chromophores and thus exhibit different absorption maxima (λmax) in their UV-Vis spectra.[14] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[15]

Detailed Methodology:

-

Sample Preparation: Prepare dilute solutions of the cyclic beta-diketone in the solvent of interest.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over an appropriate wavelength range.

-

Data Analysis: The presence of two distinct absorption bands can indicate the presence of both tautomers. However, quantitative analysis can be challenging due to overlapping bands and the need for the molar absorptivity coefficients of the pure tautomers, which are often difficult to obtain. Computational methods can aid in assigning the observed bands to the respective tautomers.[[“]][17]

Caption: General experimental workflow for NMR-based tautomer analysis.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for studying keto-enol tautomerism.[18] These methods can be used to:

-

Predict Tautomer Stabilities: Calculate the relative energies of the keto and enol forms to predict the equilibrium position in the gas phase.[19]

-

Model Solvent Effects: Continuum solvation models (e.g., PCM, CPCM, SMD) can be employed to simulate the effect of different solvents on the tautomeric equilibrium.[20][21][22]

-

Investigate Transition States: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure.[23]

Methodology Overview:

-

Structure Optimization: The geometries of the keto and enol tautomers are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[24]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

Solvation Modeling: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model to estimate the energies in solution.

-

Relative Energy Calculation: The relative free energies of the tautomers are calculated to predict the equilibrium constant.

Caption: Logical relationship of tautomerism to drug development.

Conclusion

The keto-enol tautomerism of cyclic beta-diketones is a multifaceted phenomenon with profound implications for their chemical behavior and biological function. A thorough understanding of the factors governing this equilibrium and the ability to accurately quantify it are essential for researchers in organic chemistry, medicinal chemistry, and drug development. The synergistic use of experimental techniques, particularly NMR spectroscopy, and computational methods provides a robust framework for investigating and predicting the tautomeric preferences of these important molecules. This knowledge can be leveraged to design and synthesize novel compounds with tailored properties for various applications, including the development of new therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dimedone - Wikipedia [en.wikipedia.org]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. quora.com [quora.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. consensus.app [consensus.app]

- 17. Reactivity of Curcumin: Theoretical Insight from a Systematic Density Functional Theory-Based Review [mdpi.com]

- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 19. comporgchem.com [comporgchem.com]

- 20. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimore.it]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Butanoylcyclohexan-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2-butanoylcyclohexan-1-one and its structural analogues, primarily focusing on the broader class of 2-acylcyclohexanediones. The information presented herein is intended to support research and development efforts in the fields of agriculture and medicine by detailing the herbicidal, antimicrobial, and cytotoxic properties of these compounds. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways and workflows to facilitate a deeper understanding of the subject matter.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most well-documented biological activity of 2-acylcyclohexanedione derivatives is their potent herbicidal effect, which is achieved through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the metabolic pathway of the amino acid tyrosine in plants.[1] Its inhibition disrupts the biosynthesis of essential molecules, leading to the characteristic bleaching of plant tissues and eventual death.[2]

Mechanism of Action and Signaling Pathway

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinones and tocopherols (Vitamin E).[2][3] Plastoquinones are vital cofactors in the formation of carotenoids, which protect chlorophyll from photodegradation by sunlight.[1] By inhibiting HPPD, 2-acylcyclohexanedione derivatives deplete the plant's supply of these protective molecules, leading to the destruction of chlorophyll and the observed bleaching effect.[1][2]

The signaling pathway affected by HPPD inhibitors is central to the plant's photosynthetic and protective systems. The disruption of this pathway has a cascading effect on the plant's ability to perform photosynthesis and manage oxidative stress.[3]

Quantitative Data: HPPD Inhibition

The inhibitory activity of 2-acyl-cyclohexane-1,3-dione derivatives against HPPD is typically quantified by the apparent half-maximal inhibitory concentration (I50app). The following table summarizes the I50app values for a selection of these compounds, demonstrating the structure-activity relationship.[1][4]

| Compound ID | Acyl Side Chain | I50app (μM) |

| 5d | C11 Alkyl | 0.18 ± 0.02 |

| Sulcotrione | Commercial Herbicide | 0.25 ± 0.02 |

Note: Data extracted from studies on 2-acyl-cyclohexane-1,3-dione congeners.[1][4] Molecules with a C11 alkyl side chain were found to be optimal for inhibition.[1][4]

Experimental Protocol: HPPD Inhibition Assay

The following protocol outlines a method for determining the HPPD inhibitory activity of test compounds.

Objective: To measure the I50app of 2-acyl-cyclohexane-1,3-dione derivatives against plant HPPD.

Materials:

-

Recombinant A. thaliana HPPD

-

Sodium phosphate buffer (0.2 M, pH 7.2)

-

Ascorbate (1.8 mM)

-

4-Hydroxyphenylpyruvate (HPP) (0.2 mM)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Oxygen electrode or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and the desired concentration of the test compound.[5]

-

Add a known amount of total soluble protein containing HPPD (0.3–0.5 mg) to the reaction mixture.[5]

-

Incubate the enzyme and inhibitor together for 3 minutes at 37 °C.[5]

-

Initiate the enzymatic reaction by adding 0.2 mM HPP.[5]

-

Measure the rate of oxygen consumption using an oxygen electrode or monitor the reaction spectrophotometrically.[5]

-

Perform a titration of HPPD activity with varying concentrations of the inhibitor to determine the I50app value.

Antimicrobial Activity

While less extensively studied than their herbicidal properties, various cyclohexanone derivatives have demonstrated promising antibacterial and antifungal activities.[6][7][8] The mechanism of action for this antimicrobial activity is not as clearly defined as HPPD inhibition and may vary between different derivatives and microbial species.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below presents MIC values for some cyclohexanone and related derivatives against various pathogens.

| Compound Class | Test Organism | MIC (µg/mL) |

| Pyrrolidine-2,5-dione derivative | Staphylococcus aureus | 32–128 |

| Azo derivative of pyrrolidine-2,5-dione | Staphylococcus aureus | 16–256 |

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant S. aureus (MRSA) | 7.82–31.25[9] |

| Amidrazone derivative (2c) | S. aureus, M. smegmatis | Not specified, but showed activity[10] |

| Amidrazone derivative (2b) | Y. enterocolitica | 64[10] |

Note: The data is for various derivatives of cyclohexanone and related structures, not specifically this compound.[9][10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method, a standard for antimicrobial susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against selected bacterial and/or fungal strains.

Materials:

-

Pure cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Reference antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

-

Seal the plates and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxic and Anticancer Activity

Derivatives of cyclohexanone and structurally related indane-1,3-diones have been investigated for their potential as anticancer agents.[12][13][14] These compounds have shown cytotoxic activity against various human tumor cell lines.[12] The mechanisms underlying this cytotoxicity are diverse and can include the induction of apoptosis and cell cycle arrest.[15][16]

Quantitative Data: Cytotoxicity

The cytotoxic effect of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below provides a summary of reported IC50 values for some relevant derivatives.

| Compound Class | Cell Line | IC50 (µM) |

| 2,6-bis(arylidene)cyclohexanones | Murine P388 and L1210 cells, Human Molt 4/C8 and CEM T-lymphocytes | Activity demonstrated, specific IC50 values vary with aryl substituents[12] |

| Cyclohexene oxide derivative (CA) | Glioblastoma (GBM) cells | Low IC50 value reported[15] |

| Cyclohexa-2,5-diene-1,4-dione derivative (V) | Melanoma M14 | 7 |

| 1,2,4-triazine derivatives from cyclohexane-1,3-dione | Various cancer cell lines (A549, H460, HT-29, etc.) | Potent c-Met enzymatic activity with IC50 values in the nM range (0.24-9.36 nM)[14] |

Note: The data is for various derivatives of cyclohexanone and related structures, not specifically this compound.[12][14][15][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the IC50 of a test compound on a specific cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (solvent only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Synthesis of 2-Acylcyclohexanedione Derivatives

A general method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the C-acylation of 1,3-cyclohexanedione with an appropriate acyl chloride.[18][19] This reaction provides a versatile route to a wide range of derivatives for biological screening.

General Synthetic Scheme:

References

- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]

- 7. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione as building block for indazolones and isoxazolones | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 19. Novel Synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione as Building Block for Indazolones and Isoxazolones [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butanoylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-butanoylcyclohexan-1-one, a β-diketone with potential applications in organic synthesis and medicinal chemistry. This document details the well-established Stork enamine synthesis for its preparation and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Stork enamine synthesis.[1][2] This method involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an acylation reaction.[2] Subsequent hydrolysis of the intermediate iminium salt yields the desired β-diketone.[1] This approach offers mild reaction conditions and minimizes the potential for polyalkylation, which can be an issue with direct enolate alkylation.

The overall synthetic pathway is depicted below:

Caption: Synthesis workflow for this compound via Stork enamine acylation.

Experimental Protocol

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (anhydrous)

-

Butanoyl chloride

-

Triethylamine (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and anhydrous toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude enamine is typically used in the next step without further purification.

Step 2: Acylation of the Enamine

-

Dissolve the crude enamine in anhydrous toluene and cool the solution to 0 °C in an ice bath.

-

Add anhydrous triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of butanoyl chloride (1.1 eq) in anhydrous toluene to the cooled enamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Work-up

-

Upon completion of the acylation, add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques.

Caption: Logical workflow for the characterization of this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~230-240 °C at 760 mmHg |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments. Due to keto-enol tautomerism, the spectrum may be complex, showing signals for both the keto and enol forms.

-

Keto Form:

-

δ 0.9-1.0 ppm (t, 3H): Protons of the terminal methyl group of the butanoyl chain.

-

δ 1.5-1.8 ppm (m, 6H): Protons of the cyclohexanone ring and the methylene group of the butanoyl chain.

-

δ 2.2-2.5 ppm (m, 4H): Protons on the carbons alpha to the carbonyl groups.

-

δ 3.5-3.7 ppm (t, 1H): Proton on the chiral center (C2 of the cyclohexanone ring).

-

-

Enol Form:

-

A broad signal in the downfield region (δ 15-17 ppm) corresponding to the enolic proton.

-

Signals for the vinylic proton and other protons will be shifted compared to the keto form.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

-

Keto Form:

-

δ ~13-14 ppm: Terminal methyl carbon of the butanoyl chain.

-

δ ~18-45 ppm: Methylene carbons of the cyclohexanone ring and the butanoyl chain.

-

δ ~50-60 ppm: Methine carbon at the chiral center.

-

δ > 200 ppm: Two signals for the two carbonyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the carbonyl functional groups. As a β-diketone, this compound will likely exist as a mixture of keto and enol tautomers, which will be reflected in the IR spectrum.[3]

-

Keto Form: Two strong absorption bands are expected in the region of 1700-1725 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.[3]

-

Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ due to the O-H stretching of the enol, and a strong, conjugated C=O stretching band around 1600-1640 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 168 corresponding to the molecular weight of this compound.

-

Major Fragmentation Peaks: Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[4] Expected fragments include ions resulting from the loss of the propyl group (m/z = 125), the butanoyl group (m/z = 97), and other characteristic fragments.

References

The Advent of a Versatile Scaffold: A Technical History of 2-Acylcyclohexanones

For researchers, scientists, and drug development professionals, understanding the historical context and fundamental synthetic methodologies of key chemical scaffolds is paramount. Among these, the 2-acylcyclohexanone framework has emerged as a cornerstone in organic synthesis and medicinal chemistry, underpinning the development of a wide array of natural products, pharmaceuticals, and agrochemicals. This in-depth guide explores the discovery and evolution of synthetic routes to this versatile motif, providing detailed experimental protocols from seminal works, quantitative data, and insights into its biological significance.

The story of 2-acylcyclohexanones is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions that enable the construction of its core cyclic structure. While the precise first synthesis or isolation of a simple 2-acylcyclohexanone is not definitively documented in a single landmark paper, its genesis can be traced back to the foundational work on intramolecular cyclization reactions in the late 19th and early 20th centuries.

Pioneering Syntheses: The Bedrock of Cyclohexanone Chemistry

The ability to construct the cyclohexanone ring, the essential backbone of 2-acylcyclohexanones, was pioneered by chemists who developed powerful intramolecular condensation reactions. These methods laid the groundwork for the eventual introduction and manipulation of the 2-acyl group.

The Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters

In 1894, the German chemist Walter Dieckmann reported a groundbreaking intramolecular condensation of diesters to form cyclic β-keto esters.[1][2] This reaction, now known as the Dieckmann condensation, provided the first general and reliable method for creating five- and six-membered rings, the latter being the direct precursor to the cyclohexanone core.[2] The reaction proceeds via the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group within the same molecule, leading to a cyclized β-keto ester.

Table 1: Foundational Cyclization Reactions for Cyclohexanone Synthesis

| Reaction | Discoverer(s) | Year | Description |

| Dieckmann Condensation | Walter Dieckmann | 1894 | Intramolecular condensation of a diester in the presence of a base to yield a cyclic β-keto ester.[1][2] |

| Thorpe-Ziegler Reaction | Jocelyn F. Thorpe & Karl Ziegler | 1904/1933 | Intramolecular cyclization of a dinitrile catalyzed by a base, which after hydrolysis and decarboxylation yields a cyclic ketone.[3] |

| Robinson Annulation | Robert Robinson & William Rapson | 1935 | A tandem Michael addition and intramolecular aldol condensation to form a cyclohexenone ring.[4][5] |

The Thorpe-Ziegler Reaction: An Alternative Route to Cyclic Ketones

Building on the work of Jocelyn Field Thorpe's intermolecular condensation of nitriles in 1904, Karl Ziegler in 1933 developed the intramolecular version, now known as the Thorpe-Ziegler reaction.[3] This method involves the base-catalyzed cyclization of dinitriles to form an enamino-nitrile, which can then be hydrolyzed and decarboxylated to afford a cyclic ketone. This provided another versatile tool for the synthesis of the cyclohexanone framework.

The Robinson Annulation: A Powerful Ring-Forming Cascade

A significant leap forward in the synthesis of functionalized cyclohexanones came in 1935 with the work of Robert Robinson and William Rapson.[4][5] The Robinson annulation is a powerful two-step sequence that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[4] This method proved to be exceptionally useful for the synthesis of fused ring systems and complex natural products, including steroids.[4] The ability to introduce functionality during the ring-forming process was a critical step towards the synthesis of substituted cyclohexanones like the 2-acyl derivatives.

Key Experimental Protocols: A Glimpse into Historical Methodologies

To appreciate the evolution of synthetic techniques, it is instructive to examine the experimental procedures from these foundational studies. These early protocols, while lacking the precision and safety standards of modern chemistry, laid the groundwork for all subsequent developments.

Representative Dieckmann Condensation Protocol

A typical early Dieckmann condensation would involve the treatment of a pimelic acid ester (a seven-carbon dicarboxylic acid ester) with a strong base like sodium ethoxide to induce cyclization into a six-membered ring.

Experimental Workflow: Dieckmann Condensation

Caption: A generalized workflow for a classic Dieckmann condensation experiment.

Protocol Details:

-

Reaction Setup: A solution of diethyl pimelate in an anhydrous solvent (e.g., benzene or toluene) is prepared in a flask equipped with a reflux condenser.

-

Base Addition: Sodium metal or sodium ethoxide is carefully added to the solution.

-

Reaction: The mixture is heated to reflux for several hours to effect the intramolecular condensation.

-

Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or sulfuric acid).

-

Isolation: The product is extracted into an organic solvent such as diethyl ether.

-

Purification: The crude product is purified by distillation under reduced pressure.

Note: Access to the exact quantitative data from Dieckmann's original 1894 publication is limited. Modern reproductions of this reaction, however, typically report yields in the range of 70-85%.

Representative Robinson Annulation Protocol

The Robinson annulation to form a 2-acylcyclohexanone precursor would typically involve the reaction of a cyclic ketone with methyl vinyl ketone in the presence of a base.

Logical Relationship: Robinson Annulation

Caption: The two-stage process of the Robinson annulation.

Protocol Details:

-

Reaction Setup: Cyclohexanone is dissolved in a suitable solvent, and a catalytic amount of base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

Michael Acceptor Addition: Methyl vinyl ketone is added dropwise to the stirred solution at a controlled temperature.

-

Michael Addition: The reaction is stirred for a period to allow for the complete formation of the Michael adduct (a 1,5-diketone).

-

Aldol Condensation: The reaction mixture is then heated to induce the intramolecular aldol condensation and subsequent dehydration.

-

Workup and Purification: The reaction is cooled, neutralized, and the product is extracted and purified, typically by distillation or crystallization.

Note: Early reports on the Robinson annulation often cited yields that were moderate by modern standards, but the power of the transformation was immediately recognized.

Biological Significance and Drug Development

The 2-acylcyclohexanone motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and agrochemistry due to its ability to interact with various biological targets.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A prominent example of the biological activity of 2-acylcyclohexanones is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone in plants, a vital component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a bleaching effect and ultimately, plant death. This has made 2-acylcyclohexanone derivatives, particularly the triketone class, highly successful commercial herbicides.

Signaling Pathway: HPPD Inhibition

Caption: Mechanism of action of 2-acylcyclohexanone herbicides via HPPD inhibition.

Table 2: Biological Activities of 2-Acylcyclohexanone Derivatives

| Compound Class | Biological Target | Therapeutic/Application Area |

| Triketones | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Herbicides |

| Substituted 2-acylcyclohexanones | Various enzymes and receptors | Anti-inflammatory, Anticancer, Antimicrobial |

Note: The specific quantitative data for the biological activities of various 2-acylcyclohexanone derivatives are extensive and can be found in specialized medicinal chemistry literature.

Conclusion

From the foundational discoveries of intramolecular cyclization reactions to their application in the synthesis of complex molecules and the development of life-saving drugs and essential agricultural products, the history of 2-acylcyclohexanones is a testament to the power of organic synthesis. The pioneering work of Dieckmann, Thorpe, Ziegler, and Robinson provided the chemical community with the tools to construct this versatile scaffold, opening doors to countless scientific advancements. For today's researchers, a deep understanding of this history not only provides a rich chemical context but also inspires the development of new synthetic methodologies and the discovery of novel biological activities associated with this remarkable chemical entity.

References

- 1. Dieckmann Reaction [drugfuture.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Acylation of Cyclohexanone with Butanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acylation of cyclohexanone with butanoyl chloride to synthesize 2-butanoylcyclohexanone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding a β-diketone, a versatile intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The protocols described herein detail both base-catalyzed and acid-catalyzed methods, offering flexibility depending on the desired reaction kinetics and available reagents. This document includes reaction mechanisms, tabulated quantitative data, detailed experimental procedures, and safety precautions.

Introduction

The acylation of ketones is a cornerstone of organic synthesis, enabling the construction of 1,3-dicarbonyl compounds. These motifs are prevalent in numerous biologically active molecules and serve as key precursors for the synthesis of heterocyclic compounds. The reaction between cyclohexanone and butanoyl chloride proceeds via the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride. The choice of catalyst, either acid or base, significantly influences the reaction pathway and outcome.

Base-Catalyzed Acylation: In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), cyclohexanone is deprotonated to form a lithium enolate. This pre-formed enolate then reacts with butanoyl chloride in a nucleophilic acyl substitution reaction. This method offers excellent control over the regioselectivity of enolate formation, particularly with substituted cyclohexanones.

Acid-Catalyzed Acylation: Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated, which facilitates the formation of the enol tautomer. The enol then acts as the nucleophile, attacking the butanoyl chloride. This method is often simpler to perform but may be less regioselective with unsymmetrical ketones.

Reaction Mechanisms and Experimental Workflows

Base-Catalyzed Acylation Pathway

The base-catalyzed acylation of cyclohexanone with butanoyl chloride proceeds through the formation of a lithium enolate intermediate.

Caption: Base-catalyzed acylation of cyclohexanone.

General Experimental Workflow